molecular formula C9H10BrN3 B6158699 6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1784271-65-3

6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B6158699
CAS No.: 1784271-65-3
M. Wt: 240.1
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core substituted with a bromine atom at the 6-position and an isopropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:

    Formation of the Pyrazolo[4,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Alkylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[4,3-b]pyridine core.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine.

Scientific Research Applications

6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[4,3-b]pyridine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1784271-65-3

Molecular Formula

C9H10BrN3

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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